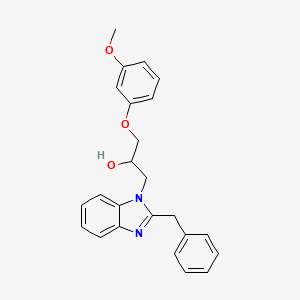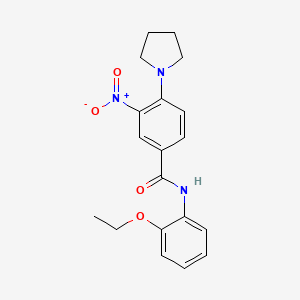
N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by researchers at the University of Michigan and has since been used in various studies to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide inhibits the activity of JAK enzymes by binding to their catalytic domains and preventing them from phosphorylating their downstream targets. This leads to a reduction in the production of pro-inflammatory cytokines and other signaling molecules that contribute to the development of inflammatory and autoimmune diseases.
Biochemical and Physiological Effects
In addition to its effects on JAK enzymes, N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, potentially through its effects on other signaling pathways. N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has several advantages for use in lab experiments. It is a relatively small molecule that can be easily synthesized and modified, making it a useful tool for investigating the mechanisms of various signaling pathways. However, its specificity for JAK enzymes can be a limitation, as it may not be suitable for studying other signaling pathways that are not regulated by JAKs.
Orientations Futures
There are several potential future directions for research on N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide. One area of interest is the development of more specific JAK inhibitors that target individual members of the JAK family. Another area of interest is the investigation of N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide's potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, the development of novel synthetic methods for N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide and related compounds could lead to the discovery of new therapeutic targets and applications.
Applications De Recherche Scientifique
N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been used extensively in scientific research to investigate its potential therapeutic applications. It has been shown to inhibit the activity of the Janus kinase (JAK) family of enzymes, which play a key role in the regulation of immune and inflammatory responses. As a result, N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentanecarboxamide has been studied as a potential treatment for various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis.
Propriétés
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-14-6-8-16(13-17(14)22)23-20(24)21(10-4-5-11-21)15-7-9-18(25-2)19(12-15)26-3/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWMWLAYWLCZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCCC2)C3=CC(=C(C=C3)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-1-(3,4-dimethoxyphenyl)cyclopentane-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-bromophenyl)-2-phenyl-2-azaspiro[3.4]octan-1-one](/img/structure/B4083722.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-hydroxybenzamide](/img/structure/B4083726.png)
![ethyl 2-{4-[ethyl(2-thienylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B4083732.png)
![1-[cyclohexyl(methyl)amino]-3-(2-fluorophenoxy)-2-propanol hydrochloride](/img/structure/B4083741.png)
![6-amino-4-(1,3-benzodioxol-5-yl)-1-(3-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4083749.png)
![2-methoxy-4-(9-oxo-7,8,9,10,11,12-hexahydrobenzo[a]-4,7-phenanthrolin-8-yl)phenyl 4-nitrobenzoate](/img/structure/B4083750.png)
![2-(1-adamantyl)-N-{[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}acetamide](/img/structure/B4083761.png)
![N-[4-(6-amino-5-cyano-3-propyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]acetamide](/img/structure/B4083763.png)
![N-[1-(5-{[2-(4-bromophenyl)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B4083774.png)

![6-ethyl-6-methyl-4-(4-methylphenyl)-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B4083783.png)

![2-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4083789.png)
